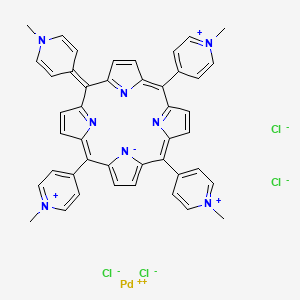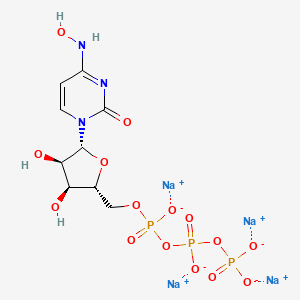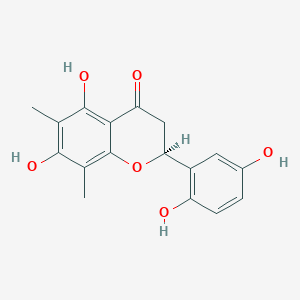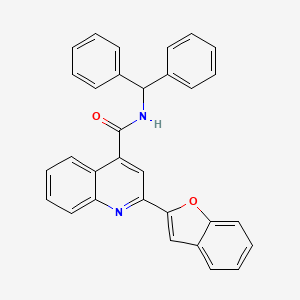
SIRT6 activator 12q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT6 activator 12q is a potent, selective, and orally active activator of the sirtuin 6 (SIRT6) enzyme. Sirtuins are a family of NAD±dependent protein deacylases that play a crucial role in regulating cellular processes such as DNA repair, metabolism, and aging. This compound has shown significant potential in inhibiting cell growth and migration, inducing apoptosis, and causing cell cycle arrest at the G2 phase .
Méthodes De Préparation
The synthesis of SIRT6 activator 12q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product with high purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
SIRT6 activator 12q undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.
Applications De Recherche Scientifique
SIRT6 activator 12q has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SIRT6.
Biology: Investigated for its role in regulating cellular processes such as DNA repair, metabolism, and aging.
Medicine: Explored for its potential therapeutic applications in treating cancer, metabolic disorders, and age-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SIRT6
Mécanisme D'action
SIRT6 activator 12q exerts its effects by activating the SIRT6 enzyme, which in turn deacetylates specific lysine residues on target proteins. This activation leads to the regulation of various cellular processes, including DNA repair, metabolism, and stress resistance. The molecular targets and pathways involved include histone deacetylation and the modulation of gene expression .
Comparaison Avec Des Composés Similaires
SIRT6 activator 12q is unique in its high selectivity and potency towards SIRT6 compared to other sirtuin activators. Similar compounds include:
MDL-800: Another SIRT6 activator, but with lower potency compared to this compound.
SRT1720: A SIRT1 activator with some activity towards SIRT6, but less selective.
Resveratrol: A natural compound that activates multiple sirtuins, including SIRT6, but with lower specificity
This compound stands out due to its high specificity and effectiveness in activating SIRT6, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H22N2O2 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |
Clé InChI |
JNULQPRWYHVXHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)
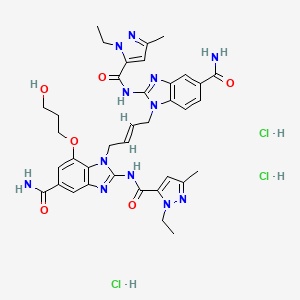
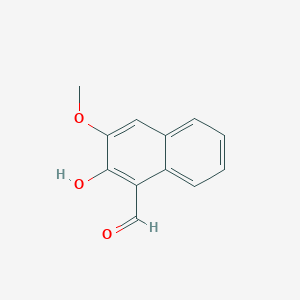
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
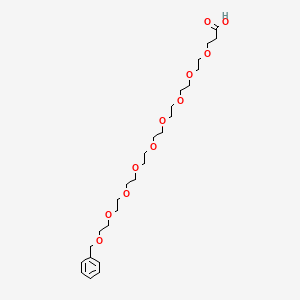
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
